rac-5-Isopropylcarbonyloxymethyl Tolterodine

Description

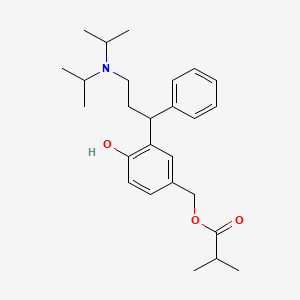

rac-5-Isopropylcarbonyloxymethyl Tolterodine (CAS: 1380491-70-2) is a structural analog and impurity of Tolterodine, a competitive muscarinic receptor antagonist used clinically to treat overactive bladder . The compound is characterized by the substitution of a hydroxyl group at the 5-position of the aromatic ring with an isopropylcarbonyloxymethyl moiety. Its molecular formula is C26H37NO3, with a molecular weight of 411.59 g/mol .

Properties

Molecular Formula |

C26H37NO3 |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |

InChI Key |

UEMMFPSHISRHIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves the esterification of tolterodine with isobutyric acid. The reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dichloromethane . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: rac-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using or to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives.

Scientific Research Applications

rac-5-Isopropylcarbonyloxymethyl Tolterodine is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving muscarinic receptors and their role in cellular signaling.

Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urinary disorders.

Mechanism of Action

The mechanism of action of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M2 and M3 subtypes . By inhibiting the action of acetylcholine, it reduces bladder contractions and decreases detrusor pressure, leading to an increase in bladder capacity and a reduction in urinary urgency and frequency .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between rac-5-Isopropylcarbonyloxymethyl Tolterodine and related metabolites/impurities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 1380491-70-2 | C26H37NO3 | 411.59 | Isopropylcarbonyloxymethyl (-OCOOCH(CH2)2) |

| Tolterodine Tartrate | N/A | C26H37NO7 | 473.58 | Hydroxy group (-OH) at 5-position |

| rac 5-Carboxy Desisopropyl Tolterodine | 214601-13-5 | C19H23NO3 | 313.39 | Carboxylic acid (-COOH) at 5-position |

| (S)-5-Hydroxymethyl Tolterodine | 209747-04-6 | C22H31NO2 | 341.50 | Hydroxymethyl (-CH2OH) at 5-position |

| Tolterodine Diol Acetate Impurity | 1185071-13-9 | C18H20O3 | 284.36 | Acetylated diol structure |

Key Observations :

- This compound differs from Tolterodine by replacing the hydroxyl group with a bulkier ester group, likely reducing polarity and increasing membrane permeability .

- rac 5-Carboxy Desisopropyl Tolterodine lacks the isopropyl group and features a carboxylic acid, enhancing water solubility but reducing receptor binding affinity compared to Tolterodine .

- (S)-5-Hydroxymethyl Tolterodine is an active metabolite of Tolterodine, retaining muscarinic antagonism but with altered pharmacokinetics due to its smaller substituent .

Pharmacological and Metabolic Comparisons

Tolterodine vs. This compound

- Mechanism : Both act as muscarinic receptor antagonists, but this compound’s ester group may slow metabolic degradation compared to Tolterodine’s hydroxyl group, which undergoes rapid phase I oxidation .

- Metabolism : Tolterodine is metabolized primarily via CYP2D6 (to 5-hydroxymethyl metabolite) and CYP3A4 (to N-dealkylated products) . The isopropylcarbonyloxymethyl group in this compound may redirect metabolism toward esterase-mediated hydrolysis, bypassing CYP2D6-dependent pathways .

rac-5-Isopropylcarbonyloxymethyl vs. rac 5-Carboxy Desisopropyl Tolterodine

- Bioactivity : The carboxylic acid in rac 5-Carboxy Desisopropyl Tolterodine reduces its ability to cross the blood-brain barrier, limiting central nervous system side effects. In contrast, the ester group in this compound may enhance CNS penetration .

- Synthetic Utility : rac 5-Carboxy Desisopropyl Tolterodine is a key intermediate in synthesizing deuterated analogs (e.g., rac-5-Carboxy Tolterodine-d14, CAS: 1189681-84-2) for pharmacokinetic studies , while this compound is primarily an impurity requiring strict control in drug formulations .

Biological Activity

Introduction

Rac-5-Isopropylcarbonyloxymethyl Tolterodine, a derivative of tolterodine, is primarily recognized for its role as a muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors, particularly the M3 subtype, which are predominantly found in the bladder. This antagonism leads to:

- Decreased bladder contraction: Reducing detrusor muscle tone.

- Increased internal urethral sphincter tone: Enhancing urinary retention.

- Reduction in urinary frequency and urgency: Resulting in improved patient quality of life.

The pharmacokinetics of tolterodine reveal that it undergoes first-pass metabolism predominantly via cytochrome P450 2D6 (CYP2D6), yielding the pharmacologically active 5-hydroxymethyl metabolite. This pathway highlights the variability in drug metabolism among individuals, particularly between extensive and poor metabolizers, which can significantly influence therapeutic outcomes and side effects .

Study Overview

A series of clinical trials have established the efficacy of tolterodine in managing OAB. In a multicenter study involving 1,120 patients, tolterodine demonstrated significant improvements in:

- Micturition frequency: A reduction in the number of micturitions per 24 hours.

- Incontinence episodes: A decrease in daily incontinence occurrences.

- Volume voided per micturition: An increase compared to placebo.

The results indicated that both 1 mg and 2 mg doses of tolterodine were effective, with the 2 mg dose showing comparable efficacy to oxybutynin but with a better tolerability profile .

Efficacy Table

| Parameter | Tolterodine (2 mg) | Oxybutynin (5 mg) | Placebo |

|---|---|---|---|

| Micturitions/24 hours | Decrease (P < 0.001) | Decrease (P < 0.01) | Baseline |

| Incontinence episodes/24 hours | Significant decrease | Significant decrease | Baseline |

| Volume voided/micturition | Increase | Increase | Baseline |

Safety Profile

Tolterodine is generally well-tolerated compared to other antimuscarinics like oxybutynin. Common adverse effects include:

- Dry mouth: Less frequent and severe than with oxybutynin.

- Dizziness: Monitoring is essential, especially in elderly patients.

- Cardiovascular effects: Tachycardia and prolonged QT intervals may occur.

Adverse Effects Table

| Adverse Effect | Tolterodine | Oxybutynin |

|---|---|---|

| Dry mouth | Lower incidence | Higher incidence |

| Dizziness | Moderate | Moderate |

| Tachycardia | Rare | More common |

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients demonstrated that tolterodine significantly improved OAB symptoms with a lower dropout rate due to side effects compared to oxybutynin. Patients reported enhanced satisfaction with their bladder condition after six weeks of treatment .

Case Study 2: Combination Therapy

In another clinical evaluation, combining tolterodine with an alpha-blocker (tamsulosin) resulted in superior symptom relief for patients with both OAB and benign prostatic hyperplasia (BPH), showcasing the versatility of tolterodine as part of a multi-faceted treatment approach .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying rac-5-Isopropylcarbonyloxymethyl Tolterodine in pharmacokinetic studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. Validate methods for specificity, linearity (e.g., 1–100 ng/mL), and precision (CV <15%). Include internal standards like deuterated analogs (e.g., rac-5-Hydroxymethyl Tolterodine-d14) to correct for matrix effects . Non-compartmental analysis (NCA) via software such as Kinetica is standard for calculating AUC0-24, Cmax, and t1/2 .

Q. How is this compound synthesized, and what purity standards apply?

- Methodological Answer : Synthesize via esterification of 5-hydroxymethyl Tolterodine with isopropyl chloroformate. Monitor reaction progress using thin-layer chromatography (TLC). Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Purity should exceed 98% (validated by HPLC), with residual solvents (e.g., dichloromethane) <0.1% per ICH guidelines. CAS 1380491-70-2 is the identifier for the impurity form .

Q. What are the primary pharmacokinetic parameters of this compound, and how do they compare to Tolterodine?

- Methodological Answer : Key parameters include:

- Volume of Distribution (Vd) : ~3 L/kg (similar to Tolterodine).

- Protein Binding : >95% (primarily to α1-acid glycoprotein (AGP)). Calculate unbound fraction (fu) using AGP concentration:

fu = 1 / [1 + (2100 × AGP (g/L)/42)] . - Metabolism : Hepatic via CYP2D6 (polymorphic enzyme), leading to inter-individual variability in exposure .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms influence the pharmacokinetics of this compound?

- Methodological Answer : Genotype participants using PCR for CYP2D6 alleles (e.g., *10, *4). In poor metabolizers (PMs), AUC0-24 increases by 2–3× compared to extensive metabolizers (EMs). Adjust dosing in PMs to avoid toxicity. Use population pharmacokinetic (PopPK) models to simulate exposure scenarios .

Q. What experimental strategies resolve enantiomeric discrepancies in this compound studies?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with mobile phases containing hexane:isopropanol (90:10). Validate enantiomer separation via optical rotation and NMR. Compare activity using muscarinic receptor (mAChR) binding assays to confirm stereospecific effects .

Q. How can transdermal delivery systems improve the bioavailability of this compound?

- Methodological Answer : Design cationic elastic liposomes using phosphatidylcholine (PC), ethanol, and stearylamine. Optimize via Hansen solubility parameters (HSPiP) to enhance skin permeation. Validate using Franz diffusion cells (ex vivo porcine skin) and in vivo models (e.g., rat bladder hyperactivity) .

Q. How should conflicting data on adverse event rates (e.g., dry mouth) between Tolterodine and analogs be reconciled in meta-analyses?

- Methodological Answer : Conduct stratified analysis by dose (e.g., 2 mg vs. 4 mg Tolterodine). Pool individual patient data (IPD) from RCTs to adjust for covariates (age, CYP2D6 status). Use random-effects models to account for heterogeneity. For example, oxybutynin shows higher dry mouth incidence (26% vs. 17% for Tolterodine) due to non-selective muscarinic binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.